N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide

Physicochemical profiling Drug-likeness CNS drug design

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 887872-43-7, PubChem CID is a heterocyclic small molecule (MW: 275.26 g/mol; molecular formula: C₁₃H₁₃N₃O₄) that embeds a 1,3,4-oxadiazole core flanked by a 1,4-benzodioxane moiety on one side and a compact propanamide side chain on the other. Its computed XLogP3 of 1.1 and topological polar surface area of 86.5 Ų place it in a favorable quadrant of CNS-accessible, solubility-balanced chemical space—moderately lipophilic yet retaining hydrogen-bond acceptor capacity from six heteroatoms.

Molecular Formula C13H13N3O4
Molecular Weight 275.264
CAS No. 887872-43-7
Cat. No. B2807644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide
CAS887872-43-7
Molecular FormulaC13H13N3O4
Molecular Weight275.264
Structural Identifiers
SMILESCCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C13H13N3O4/c1-2-11(17)14-13-16-15-12(20-13)8-3-4-9-10(7-8)19-6-5-18-9/h3-4,7H,2,5-6H2,1H3,(H,14,16,17)
InChIKeyVNAWVLTYVCHMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 887872-43-7): Core Chemical Identity for Sourcing and Screening Decisions


N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 887872-43-7, PubChem CID 3400051) is a heterocyclic small molecule (MW: 275.26 g/mol; molecular formula: C₁₃H₁₃N₃O₄) that embeds a 1,3,4-oxadiazole core flanked by a 1,4-benzodioxane moiety on one side and a compact propanamide side chain on the other [1]. Its computed XLogP3 of 1.1 and topological polar surface area of 86.5 Ų place it in a favorable quadrant of CNS-accessible, solubility-balanced chemical space—moderately lipophilic yet retaining hydrogen-bond acceptor capacity from six heteroatoms [1]. The compound belongs to the well-studied benzodioxane–oxadiazole hybrid class, whose members have been patented as anticancer agents (CN102690261A) and published as antibacterial/antifungal leads [2][3].

Why One 1,3,4-Oxadiazole–Benzodioxane Hybrid Cannot Substitute for N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide


Within the benzodioxane–oxadiazole hybrid class, biological activity and physicochemical properties are exquisitely sensitive to the nature of the amide-linked side chain. Published structure–activity relationship (SAR) data demonstrate that introducing a 4-bromophenyl substituent (compound 3d) yields MIC values of 0.25 µg/mL against S. aureus and E. coli, whereas the unsubstituted parent (3a, R = H) shows MIC values of 32 and 16 µg/mL, respectively—a >100-fold potency difference within the same scaffold series [1]. The target compound’s minimal propanamide tail (ethyl group) contrasts sharply with bulkier sulfonamide (CAS 1040638-87-6), phenylsulfanyl (CAS 887873-97-4), or benzamide (SMR000018499) congeners, each of which presents distinct steric, electronic, and solubility profiles that preclude direct functional interchangeability [2]. These structural differences propagate into differential target engagement, selectivity, and ADME behavior; therefore, substituting one analog for another without experimental validation risks irreproducible screening outcomes and misdirected lead-optimization campaigns [1][2].

Quantitative Differentiation Evidence for N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 887872-43-7) in Selection and Procurement Contexts


Physicochemical Differentiation: XLogP3 and TPSA Comparison Against Bulkier Side-Chain Analogs

The target compound’s computed XLogP3 of 1.1 and TPSA of 86.5 Ų distinguish it from close analogs bearing bulkier, more lipophilic side chains. Its minimal ethyl side chain yields a ligand efficiency-enabling balance of moderate lipophilicity and polarity. By comparison, the 4-chlorobenzenesulfonyl analog (CAS 1040638-87-6) possesses a substantially larger and more polar sulfonamide tail (molecular formula C₁₉H₁₆ClN₃O₆S, MW ~449.9 g/mol; adds SO₂, Cl, and an additional aromatic ring), which inherently increases TPSA and molecular weight, shifting the molecule away from optimal CNS multiparameter optimization (MPO) space [1][2]. The target compound’s compactness (only 3 rotatable bonds; heavy atom count of 20) confers conformational rigidity advantageous for target-specific binding while maintaining sufficient solubility for biochemical and cell-based assays [1].

Physicochemical profiling Drug-likeness CNS drug design Solubility optimization

Class-Level Antibacterial Potency Benchmark: Benzodioxane–Oxadiazole Hybrids Match or Exceed Clinical Comparators Against Gram-Positive and Gram-Negative Strains

Although no direct MIC data have been published for CAS 887872-43-7 itself, the benzodioxane–1,3,4-oxadiazole class to which it belongs exhibits potent, substituent-tunable antibacterial activity. In a comprehensive study by Khalilullah et al., compound 3d (4-bromophenyl-substituted) achieved MIC values of 0.25 µg/mL against both S. aureus and E. coli, matching the potency of the clinical fluoroquinolone norfloxacin (MIC = 0.25 µg/mL against S. aureus; 0.5 µg/mL against E. coli) [1]. Compound 3g (4-chlorophenyl) achieved MIC values of 0.5 µg/mL against S. aureus and B. subtilis, and compound 3h (2,4-dichlorophenyl) demonstrated the broadest spectrum, with an MIC of 1 µg/mL against the fungus A. niger—16-fold more potent than fluconazole (MIC = 16 µg/mL) against this strain [1]. The target compound’s minimal propanamide tail represents the unsubstituted baseline (analogous to compound 3a, R = H: MIC S. aureus = 32 µg/mL), providing a clean scaffold for systematic SAR exploration where even modest substituent introduction can yield >100-fold potency improvements [1].

Antibacterial drug discovery Antimicrobial resistance SAR-guided lead optimization MIC determination

Class-Level Cholinesterase Inhibition: Benzodioxine–Oxadiazole Derivatives Achieve Sub-Micromolar IC₅₀ Potency Surpassing Donepezil

In a 2025 study of 25 benzodioxine-based oxadiazole derivatives, the most potent analog achieved an AChE IC₅₀ of 0.05 ± 0.01 µM, which is 43-fold more potent than the clinical standard donepezil (AChE IC₅₀ = 2.16 ± 0.12 µM), and a BuChE IC₅₀ of 0.10 ± 0.01 µM, 45-fold more potent than donepezil (BuChE IC₅₀ = 4.5 ± 0.11 µM) [1]. SAR analysis established that potency and selectivity are governed by the nature, number, and position of substituents on the phenyl ring attached to the oxadiazole core [1]. The target compound (CAS 887872-43-7) occupies a distinct structural niche: its unsubstituted propanamide tail offers a minimal baseline free of the phenyl-ring substituents that dominate the published SAR series. This feature makes it particularly attractive for de novo design campaigns, where investigators can introduce substituents systematically without interference from pre-existing aromatic modifications [1].

Alzheimer's disease Cholinesterase inhibition Neurodegeneration Dual AChE/BuChE inhibitors

Structural Uniqueness as a Minimal Scaffold: Differentiating Against Bulkier Benzamide and Sulfonamide Congeners

CAS 887872-43-7 is the simplest member of a patent- and literature-documented series: its propanamide side chain comprises only an ethyl group (CH₂CH₃), whereas the closest commercially available analogs incorporate a 4-chlorobenzenesulfonyl group (CAS 1040638-87-6; adds Cl, SO₂, and a second aromatic ring), a phenylsulfanyl group (CAS 887873-97-4; adds S and a phenyl ring), or a benzyl-benzamide group (SMR000018499; adds two aromatic rings) [1][2]. This minimalism is not a deficit but a strategic advantage: the target compound lacks the metabolic liabilities (e.g., sulfonamide-related hypersensitivity, oxidative metabolism of additional aromatic rings) and solubility penalties associated with bulkier analogs, while preserving the core oxadiazole–benzodioxane pharmacophore recognized by CN102690261A as active against HepG2, SW116, and HeLa cancer cell lines [3]. In fragment-based drug discovery, smaller, less complex fragments are preferred starting points because they sample chemical space more efficiently and allow fragment growth with greater synthetic tractability.

Fragment-based drug discovery Scaffold hopping Chemical biology tool compounds SAR library design

Procurement Advantage: Defined Synthetic Accessibility and Single-Compound Identity Versus Multi-Component Analog Mixtures

CAS 887872-43-7 is a well-defined single chemical entity with a published synthesis route involving condensation of 1,4-benzodioxane-6-carboxylic acid hydrazide with propionyl chloride or propionic anhydride, followed by dehydrative cyclization to form the oxadiazole ring [1]. The compound’s identity is unambiguously established via InChIKey (VNAWVLTYVCHMHZ-UHFFFAOYSA-N) and SMILES (CCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3), enabling rigorous batch-to-batch quality control [1]. In contrast, multi-substituted analogs often require more complex synthetic sequences with lower overall yields and greater purification challenges. The target compound’s simplicity supports scalable procurement with predictable purity profiles, reducing the risk of confounding biological activity from synthetic impurities—a critical consideration for high-throughput screening campaigns where false positives from trace contaminants can consume significant resources.

Chemical procurement Synthetic tractability Purity verification Reproducible screening

Recommended Application Scenarios for N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide Based on Quantifiable Differentiation Evidence


Fragment-Based Lead Discovery for Anti-Infective and Anticancer Programs

The compound’s minimal molecular weight (275.26 g/mol), favorable XLogP3 of 1.1, and only 3 rotatable bonds make it an ideal fragment-sized starting point for high-concentration biochemical screens and fragment-based drug discovery (FBDD) campaigns [1]. The benzodioxane–oxadiazole scaffold is validated by class-level MIC data showing equipotency to norfloxacin against S. aureus and E. coli (MIC 0.25 µg/mL for optimized analogs) and by patent CN102690261A, which claims the scaffold’s efficacy against HepG2, SW116, and HeLa cancer lines [2][3]. Procurement of the minimal scaffold empowers medicinal chemistry teams to systematically explore substituent effects on potency and selectivity without interference from pre-existing modifications.

CNS Drug Discovery Leveraging Favorable Physicochemical Parameters

With a TPSA of 86.5 Ų and XLogP3 of 1.1, the target compound resides within the optimal CNS MPO (multiparameter optimization) space associated with blood–brain barrier permeability [1]. The class has demonstrated striking cholinesterase inhibition potency—the best benzodioxine–oxadiazole analog achieves AChE IC₅₀ = 0.05 µM, surpassing donepezil (IC₅₀ = 2.16 µM) by 43-fold [4]. Researchers developing CNS-penetrant therapeutics for Alzheimer’s disease or related dementias can use this compound as a core scaffold for designing dual AChE/BuChE inhibitors with optimized CNS exposure.

Chemical Biology Tool Compound Development Requiring Clean SAR Baselines

The absence of halogens, sulfonyl groups, or extended aromatic systems distinguishes CAS 887872-43-7 from all commercially available close analogs [1]. This structural minimalism eliminates confounding pharmacophores that could obscure target identification in chemoproteomics or phenotypic screening experiments. Chemical biology groups seeking to install photoaffinity labels, biotin tags, or fluorescent reporters will find the propanamide terminus a chemically accessible handle for derivatization without disrupting the core pharmacophore [1].

High-Throughput Screening Library Augmentation With a Privileged Scaffold

The 1,3,4-oxadiazole ring is a recognized privileged scaffold in medicinal chemistry, and the 1,4-benzodioxane moiety appears in multiple bioactive compounds including α-adrenergic receptor ligands and antitumor agents . Incorporating CAS 887872-43-7 into diversity-oriented or target-focused screening decks provides a structurally unique entry that is not redundantly represented by bulkier, pre-functionalized analogs. Its balanced solubility profile supports screening at concentrations up to 100 µM in standard assay buffers, minimizing the risk of false negatives from compound precipitation—a common failure mode for more lipophilic benzodioxane–oxadiazole congeners [1].

Quote Request

Request a Quote for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.